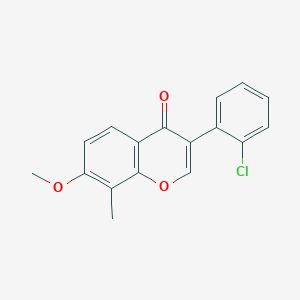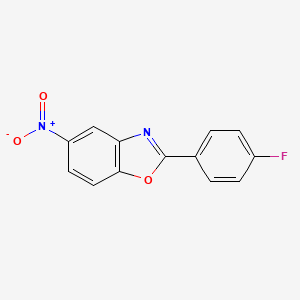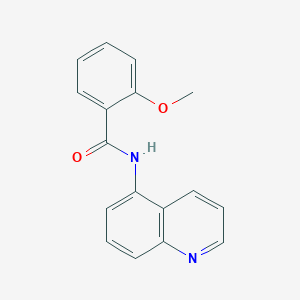![molecular formula C20H23N3O2 B5741091 5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide, commonly known as PAPB, is a chemical compound that has gained significant attention in the field of scientific research. PAPB is a small molecule that has shown promising results in various studies, making it a potential candidate for further research in the future.
作用机制
PAPB works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of cancer and neurodegenerative diseases. PAPB inhibits HDAC activity, leading to changes in gene expression that can result in the inhibition of cancer cell growth and the protection of neurons.
Biochemical and Physiological Effects
PAPB has been shown to have various biochemical and physiological effects. In cancer cells, PAPB can induce cell cycle arrest, leading to the inhibition of cell growth and proliferation. PAPB can also induce apoptosis, which is the programmed cell death of cancer cells. In neurons, PAPB can protect against oxidative stress and inflammation, leading to the prevention of neuronal death.
实验室实验的优点和局限性
One of the advantages of PAPB is its small size, which makes it easy to administer and study in lab experiments. PAPB is also stable and can be stored for long periods, making it a convenient compound for research. However, one of the limitations of PAPB is its low solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for research on PAPB. One potential direction is to study the efficacy of PAPB in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of PAPB in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, more research is needed to understand the mechanism of action of PAPB and to identify potential side effects and toxicity.
Conclusion
In conclusion, PAPB is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its small size and stability make it a convenient compound for research, and its ability to inhibit HDAC activity has shown promising results in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of PAPB and to identify its limitations and potential side effects.
合成方法
PAPB can be synthesized through a multi-step process involving the condensation of benzoyl chloride and aniline to form N-benzoylaniline, followed by acylation with phenylacetyl chloride to form N-phenylacetylaniline. This intermediate is then reacted with piperidine to form the final product, PAPB.
科学研究应用
PAPB has been shown to have potential therapeutic applications in various scientific research studies. One of the significant applications of PAPB is in the treatment of cancer. Studies have shown that PAPB has anti-cancer properties and can inhibit the growth of cancer cells. PAPB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons.
属性
IUPAC Name |
5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c21-20(25)17-14-16(9-10-18(17)23-11-5-2-6-12-23)22-19(24)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H2,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNGSKNABKQWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6633968 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)


![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)
![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)



![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)